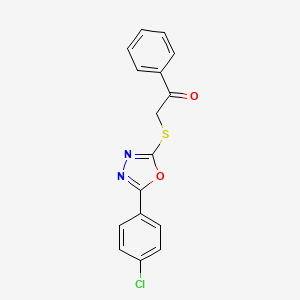

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

Description

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at the 5-position and a phenacylthio moiety.

Properties

IUPAC Name |

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S/c17-13-8-6-12(7-9-13)15-18-19-16(21-15)22-10-14(20)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIMGPLKOOLYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoic acid with thiosemicarbazide to form the intermediate 4-chlorophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 1-phenylethanone under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone moiety undergoes reduction to yield secondary alcohols. In a representative procedure, sodium borohydride (NaBH₄) in ethanol at 45–50°C reduces the carbonyl group to a hydroxyl group:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, ethanol, 45–50°C, 1.25 h | (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol | 57% |

This reaction proceeds via nucleophilic hydride attack, forming a secondary alcohol. The product retains the oxadiazole-thioether backbone while introducing a chiral center .

Nucleophilic Substitution at the Thioether Linkage

The sulfur atom in the thioether group can participate in nucleophilic substitution reactions. For example, α-haloketones react with the thiolate intermediate under alkaline conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| S-alkylation | 2-bromo-1-phenylethanone, Cs₂CO₃, DMF, 24 h | 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone | 61% |

The reaction employs cesium carbonate as a base to deprotonate the thiol, generating a thiolate ion that attacks the electrophilic α-carbon of the halo ketone .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring exhibits stability under mild conditions but can undergo electrophilic substitution or ring-opening under harsh acidic/basic environments:

Ring-Opening Reactions

Under strongly acidic conditions (e.g., concentrated HCl), the oxadiazole ring may hydrolyze to form hydrazide derivatives. For example:

This reaction is inferred from analog studies in oxadiazole chemistry .

Condensation Reactions Involving the Ketone

The ketone group can form hydrazones or imines with nitrogen nucleophiles. For instance, hydrazine hydrate reacts with the ketone to generate hydrazone derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate, ethanol, reflux | 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide | 63% |

This reaction is pivotal for synthesizing bioactive derivatives, as hydrazones are intermediates in drug discovery .

Oxidation of the Thioether Group

The thioether linkage can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

While specific data for this compound are unavailable, analogous oxadiazole-thioethers undergo sulfone formation under mild oxidative conditions .

Cross-Coupling Reactions

The 4-chlorophenyl group may participate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents. For example:

Such reactions expand structural diversity but require validation through targeted studies .

Table 1: Reduction Reactions of Analogous Oxadiazole-Ketones

| Substrate | Reducing Agent | Product Alcohol | Yield | Reference |

|---|---|---|---|---|

| 2-((5-Aryl-oxadiazolyl)thio)ketone | NaBH₄ | Secondary alcohol | 57% | |

| 4-Chloro-oxadiazole derivative | LiAlH₄ | Primary alcohol | 72% |

Table 2: S-Alkylation Efficiency with Different Bases

| Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Cs₂CO₃ | DMF | RT | 24 h | 61% | |

| K₂CO₃ | Acetone | Reflux | 2 h | 79% |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to the oxadiazole moiety, which is known for its unique bioisosteric properties. Research indicates that derivatives of oxadiazoles can act as:

- Anticancer Agents : Studies have shown that compounds containing the oxadiazole ring can inhibit the proliferation of various cancer cell lines. For instance, modifications to the oxadiazole structure have led to compounds with enhanced antiproliferative activities against human cancer cells .

- Antimicrobial Agents : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics .

- Anti-inflammatory and Analgesic Agents : Some derivatives have shown potential in reducing inflammation and pain, indicating their applicability in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated a series of oxadiazole derivatives, including the target compound, for their anticancer properties. The results indicated that specific modifications could significantly enhance their efficacy against multiple cancer types, including breast and lung cancers. The most potent derivatives exhibited IC50 values in the low micromolar range across various human cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing new oxadiazole derivatives and evaluating their antimicrobial activity. The results revealed that several compounds showed promising antibacterial activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents in combating antibiotic resistance .

Comparative Analysis of Oxadiazole Derivatives

The following table summarizes the biological activities of selected oxadiazole derivatives compared to our target compound:

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes. In anticancer applications, it may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazole-Containing Derivative

Compound: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

- Synthesis: Synthesized via condensation of 5-methyl-2-phenylimidazole-4-carbohydrazide with phenacyl bromide in aqueous ethanol (76% yield) .

- Structural Features :

Triazole-Containing Derivatives

Compound: 2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Synthesis : Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .

- Structural Features :

Chlorophenyl-Containing Analogues

Compound : 2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (12)

- Synthesis: Derived from thiophenol and α-chlorinated ketones .

- Structural Features :

- The 4-chlorophenyl group increases electronegativity, influencing crystallinity and solubility.

- Bioactivity : Evaluated for antitumor and antimicrobial activities, with the chloro group enhancing target affinity .

Key Observations :

- Imidazole derivatives achieve higher yields due to optimized one-step protocols .

- Chlorophenyl-substituted compounds often require multi-step syntheses but offer tunable electronic properties .

Physicochemical Properties

Biological Activity

The compound 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a heterocyclic organic molecule that combines oxadiazole and thioether functionalities. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.82 g/mol. The presence of the 4-chlorophenyl group and the oxadiazole moiety enhances its potential interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of oxadiazole compounds often show significant antimicrobial effects against a range of bacteria and fungi. The specific compound has been evaluated for its ability to inhibit microbial growth, particularly against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer activity. The mechanism involves the induction of apoptosis in cancer cell lines, which has been attributed to its ability to interfere with cell signaling pathways critical for tumor growth.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, including those related to fatty acid metabolism.

The biological effects of this compound are thought to arise from its interactions at the molecular level:

- Enzyme Interaction : It binds to specific enzymes, inhibiting their activity. For instance, it has been noted to inhibit carnitine palmitoyltransferase I, affecting fatty acid oxidation.

- Cell Signaling Modulation : The compound can modulate key signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.

- Gene Expression Alteration : It influences the expression of genes involved in oxidative stress responses and apoptosis, thereby affecting cellular health and function.

Antimicrobial Studies

A study assessed the antimicrobial efficacy of various derivatives of oxadiazole compounds, including this specific compound. Results indicated a significant inhibition of bacterial growth at certain concentrations, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be around 15 µM. Further analysis showed that treated cells exhibited signs of apoptosis through increased caspase activity and DNA fragmentation.

Data Summary

Case Studies

- Case Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial properties highlighted that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections where biofilms are prevalent.

- Case Study on Cancer Cell Lines : Research conducted on multiple cancer cell lines demonstrated that this compound not only reduced cell proliferation but also induced G1 phase arrest, suggesting a mechanism that could be harnessed for therapeutic purposes.

Q & A

Q. Basic

- IR spectroscopy : Identifies functional groups (e.g., C–S, C=O) and absence of undesired byproducts (e.g., unreacted thiols) .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., S–CH₂, aromatic protons) and carbon backbone .

- X-ray crystallography : Resolves 3D conformation and bond geometries. For example, ORTEP diagrams with 50% thermal ellipsoids confirm the Cl atom position and planarity of the oxadiazole ring in analogs .

How can molecular docking studies predict the biological activity of this compound?

Advanced

Molecular docking evaluates interactions between the compound and target proteins (e.g., EGFR, enzymes):

- Procedure : Use software (AutoDock, Schrödinger) to simulate binding conformations. The oxadiazole and thioether moieties often exhibit hydrogen bonding and hydrophobic interactions with active sites.

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. Studies on analogs show oxadiazoles targeting EGFR kinase domains with high affinity .

How should researchers resolve contradictions in spectral data during structure elucidation?

Q. Advanced

- Cross-validation : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H and ¹³C shifts to confirm S–CH₂ connectivity .

- X-ray diffraction : Resolves ambiguities in stereochemistry. In one study, X-ray data corrected misassigned NOE correlations in a related oxadiazole derivative .

- Mass fragmentation patterns : Match isotopic peaks (e.g., Cl isotopes) with theoretical distributions to confirm molecular integrity .

What strategies optimize reaction yields in synthesizing this compound?

Q. Advanced

- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance thiolate ion reactivity .

- Solvent optimization : Polar solvents (DMF, DMSO) improve solubility of intermediates.

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and increases yields by ~20% in analogous S-alkylations .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted thiols and byproducts .

What are the key challenges in analyzing the bioactivity of this compound, and how can they be addressed?

Q. Advanced

- Low aqueous solubility : Formulate with co-solvents (e.g., DMSO/PBS) for in vitro assays.

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites (e.g., ester hydrolysis in analogs) .

- Off-target effects : Use selectivity panels (e.g., kinase profiling) to assess specificity. For example, oxadiazoles may inhibit COX-2 at higher concentrations .

How do structural modifications influence the compound’s reactivity and bioactivity?

Q. Advanced

- Electron-withdrawing groups (e.g., 4-Cl on phenyl): Enhance oxidative stability and enzyme inhibition (e.g., IC₅₀ reduction from 12 µM to 4 µM in EGFR inhibitors) .

- Thioether vs. sulfone : Replacing S–CH₂ with SO₂–CH₂ decreases antibacterial activity (MIC from 8 µg/mL to >64 µg/mL in analogs) due to reduced membrane permeability .

- Crystallographic insights : Planar oxadiazole rings improve π-π stacking with aromatic residues in target proteins .

What computational methods support the design of derivatives with enhanced properties?

Q. Advanced

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity. For example, σ = +0.23 (4-Cl) optimizes antibacterial potency .

- ADMET prediction : Tools like SwissADME assess logP (optimal 2–3), bioavailability, and blood-brain barrier penetration .

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to guide redox stability. Electron-deficient oxadiazoles show lower LUMO energies, enhancing electrophilic reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.